molecular formula C10H10ClN3O B2513764 4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-44-3

4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2513764
CAS No.: 860786-44-3
M. Wt: 223.66
InChI Key: NSKQXCDMOSVJNZ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the 3-chlorophenyl and two methyl groups attached to the triazole ring imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2,5-dimethyl-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-2,5-dimethyl-1,2,4-triazole: Similar structure but lacks the carbonyl group.

    4-(3-chlorophenyl)-2-methyl-1,2,4-triazole: Similar structure with one less methyl group.

    4-(3-chlorophenyl)-1,2,4-triazole: Similar structure without the methyl groups.

Uniqueness

4-(3-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both the 3-chlorophenyl and two methyl groups attached to the triazole ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(3-chlorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-12-13(2)10(15)14(7)9-5-3-4-8(11)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKQXCDMOSVJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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